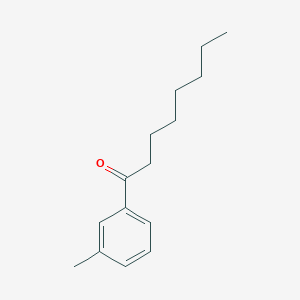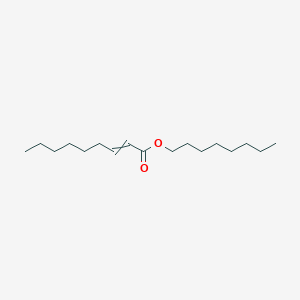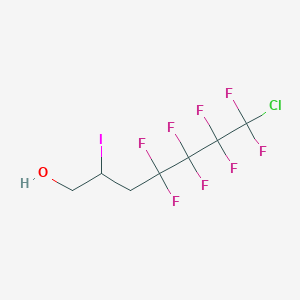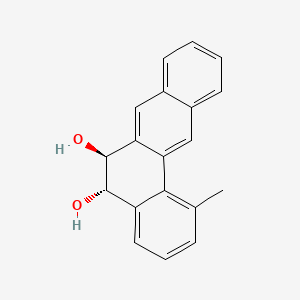
1-(3-Methylphenyl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)octan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by an octane chain attached to a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)octan-1-one can be synthesized through Friedel-Crafts acylation, where octanoyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)octan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)octan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)octan-1-one depends on its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including oxidation-reduction reactions and enzyme-catalyzed transformations. The aromatic ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
1-Octen-3-one: A ketone with a similar structure but different functional groups, known for its strong metallic odor.
1-(3-Methoxyphenyl)octan-1-one: A methoxy derivative with different chemical properties and applications.
Uniqueness: 1-(3-Methylphenyl)octan-1-one is unique due to the presence of the 3-methyl group on the phenyl ring, which influences its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
108896-08-8 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-(3-methylphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-11-15(16)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
WZJFRMFZJLTHMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)



![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)





